molecular formula C8H13N3O B8656510 N-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B8656510
M. Wt: 167.21 g/mol
InChI Key: IHCULUJACYLIQL-UHFFFAOYSA-N
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Patent
US06936630B2

Procedure details

Under anhydrous conditions, a mixture of 4-amino-1,3,5-trimethyl-1H-pyrazole (10 g, 80 mmol) and triethylamine (16.7 mL, 120 mmol) was treated dropwise with acetyl chloride (6.3 mL, 88 mmol). The reaction mixture was stirred at ambient temperature for 72 hours. The triethylamine hydrochloride was removed by vacuum filtration. The filtrate was concentrated in vacuo and the residue triturated with Et2O to give 9.6 g of title compound as a tan solid (72% yield, m.p. 118-119° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:9])=[N:4][N:5]([CH3:8])[C:6]=1[CH3:7].C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18]>>[C:17]([NH:1][C:2]1[C:3]([CH3:9])=[N:4][N:5]([CH3:8])[C:6]=1[CH3:7])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C(=NN(C1C)C)C
Name
Quantity
16.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The triethylamine hydrochloride was removed by vacuum filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with Et2O

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)(=O)NC=1C(=NN(C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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